Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
Overview
Description
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate is a chemical compound that belongs to the class of indacenes Indacenes are polycyclic aromatic hydrocarbons that have significant applications in various fields due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate typically involves the cyclization of appropriate precursors. One reported method involves the oxidation of tetralones to form indanones, which are then further cyclized to produce the desired indacene structure . The reaction conditions often require the use of strong oxidizing agents and specific temperature controls to ensure the correct formation of the indacene ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indacene derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indacene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indacene framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indacene dicarboxylic acids, while substitution reactions can yield a variety of substituted indacenes with different functional groups.
Scientific Research Applications
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate: This compound is structurally similar and is used in similar applications.
Indole Derivatives: These compounds share a similar indacene framework and are widely studied for their biological activities.
Uniqueness
Methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate is unique due to its specific structural features, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
methyl 1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-11-6-2-4-9(11)8-10-5-3-7-12(10)13/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIXJNHMXGNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CC3=C1CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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